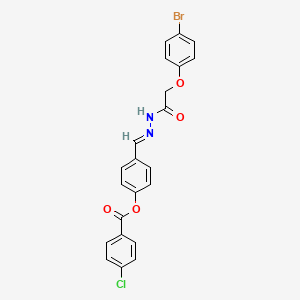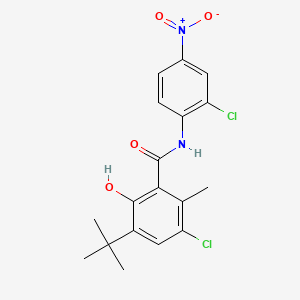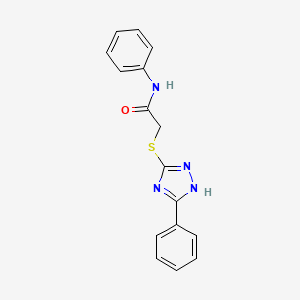![molecular formula C14H10BrCl3IN3O2S B11994872 5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide CAS No. 303062-03-5](/img/structure/B11994872.png)
5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide is a complex organic compound that features a bromine atom, a trichloromethyl group, an iodinated aniline derivative, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the furan ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the trichloromethyl group:
Coupling with 2-iodoaniline: The final step involves the coupling of the iodinated aniline derivative with the brominated furan ring under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl group or the iodinated aniline moiety, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce trichloromethyl-substituted aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The presence of halogen atoms (bromine, chlorine, iodine) can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)-2-furamide
- 5-bromo-N-(2,2,2-trichloro-1-{[(2-toluidinocarbothioyl]amino}ethyl)-2-furamide
- 5-bromo-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)-2-furamide
Uniqueness
The uniqueness of 5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide lies in the presence of the iodinated aniline derivative, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where iodine’s unique characteristics are advantageous.
Properties
CAS No. |
303062-03-5 |
|---|---|
Molecular Formula |
C14H10BrCl3IN3O2S |
Molecular Weight |
597.5 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10BrCl3IN3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(16,17)18)22-13(25)20-8-4-2-1-3-7(8)19/h1-6,12H,(H,21,23)(H2,20,22,25) |
InChI Key |
NMPYDMSTKOIIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)



![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
